molecular formula C11H16N2O2S B12857820 Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate

Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate

Cat. No.: B12857820
M. Wt: 240.32 g/mol
InChI Key: DFWUXLAMAXEFEJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate is a heterocyclic compound with a unique structure that combines a thieno and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thieno-pyridine derivatives.

    Substitution: Alkylated or arylated amino derivatives.

Scientific Research Applications

Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
  • 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid ethyl ester

Uniqueness

Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of both thieno and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate (CAS No. 452088-34-5) is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current knowledge regarding its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydrothienopyridines and is characterized by the following molecular formula:

  • Molecular Formula : C₁₁H₁₆N₂O₂S
  • Molecular Weight : 240.32 g/mol

The structure includes a thieno[2,3-b]pyridine core with an amino group and a carboxylate moiety that may contribute to its biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds in the tetrahydrothieno[2,3-b]pyridine series. For instance, derivatives have shown significant antiproliferative activity against various cancer cell lines.

  • In Vitro Studies :
    • Compounds similar to this compound have demonstrated IC₅₀ values ranging from 1.1 to 4.7 μM against cancer cell lines such as HeLa (cervical carcinoma), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) .
  • Mechanism of Action :
    • These compounds exert their effects by inhibiting tubulin polymerization at the colchicine binding site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis . The selectivity for cancer cells over normal cells has been noted, with IC₅₀ values exceeding 20 μM in normal human peripheral blood mononuclear cells (PBMCs), indicating a favorable therapeutic index .

Other Biological Activities

While the primary focus has been on anticancer effects, there is emerging evidence suggesting broader biological activities:

Case Studies and Research Findings

A comprehensive review of related compounds has been conducted to assess their biological activities over the last two decades. Key findings include:

CompoundCell LineIC₅₀ (μM)Mechanism
3aHeLa1.1Tubulin inhibition
3bL12102.8Apoptosis induction
3bCEM2.3Cell cycle arrest

Selectivity Studies

Research indicates that methyl 2-amino-6-ethyl derivatives selectively induce apoptosis in cancer cells without affecting normal cells significantly. This selectivity is crucial for minimizing side effects during treatment.

Future Directions

Further research is warranted to explore:

  • In Vivo Efficacy : Assessing the therapeutic potential in animal models to evaluate pharmacokinetics and dynamics.
  • Structural Modifications : Investigating how variations in the chemical structure affect biological activity and selectivity.
  • Mechanistic Studies : Understanding detailed pathways involved in apoptosis induction and cell cycle modulation.

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C11H16N2O2S/c1-3-6-4-5-7-8(11(14)15-2)9(12)16-10(7)13-6/h6,13H,3-5,12H2,1-2H3

InChI Key

DFWUXLAMAXEFEJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(N1)SC(=C2C(=O)OC)N

Origin of Product

United States

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